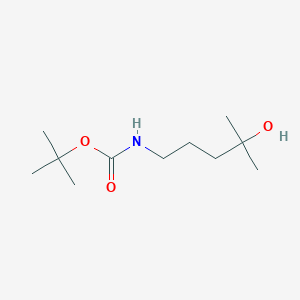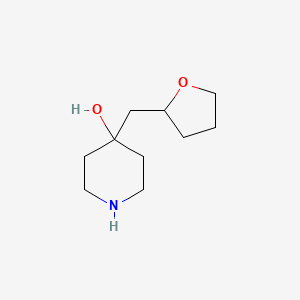
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol It features a piperidine ring substituted with a tetrahydrofuran-2-ylmethyl group and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran-2-carbaldehyde with piperidine in the presence of a reducing agent to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient cyclocondensation techniques can enhance the production process . Additionally, purification steps such as column chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Wirkmechanismus
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular pathways and biological responses. The compound’s structure allows it to form strong interactions with its targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Tetrahydrofuran: A five-membered ring containing one oxygen atom.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the 4-position.
Uniqueness
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol is unique due to the presence of both a tetrahydrofuran ring and a piperidine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-(oxolan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(3-5-11-6-4-10)8-9-2-1-7-13-9/h9,11-12H,1-8H2 |
InChI-Schlüssel |
KYCNIBYPOJMNCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC2(CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


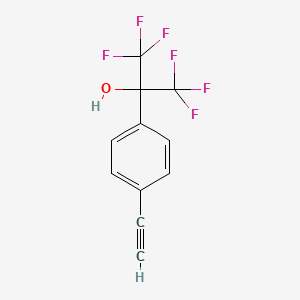
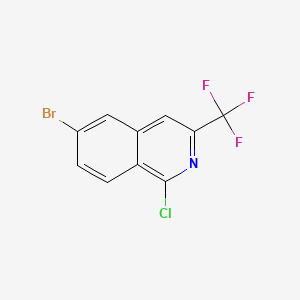
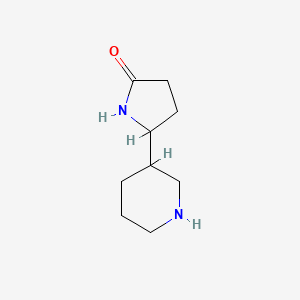
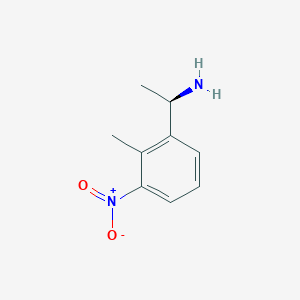


![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
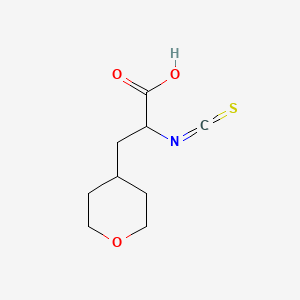
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
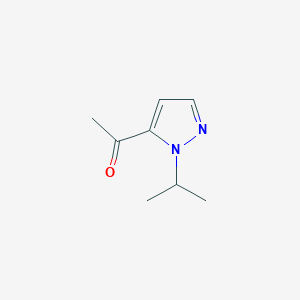
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
